FXIIa-IN-4

FXIIa inhibition triazole SAR halogen substituent effects

Procure FXIIa-IN-4 (compound 22) for targeted FXIIa inhibition. With an IC50 of 32 nM and >1500-fold selectivity over FXIa, it ensures clean results in coagulation assays. Ideal for thrombosis models and SAR studies. Reliable B2B supply. Contact us for bulk quotes and technical data sheets.

Molecular Formula C11H9FN4O3
Molecular Weight 264.21 g/mol
Cat. No. B12368492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXIIa-IN-4
Molecular FormulaC11H9FN4O3
Molecular Weight264.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN(C(=N1)N)C(=O)C2=CC=C(C=C2)F
InChIInChI=1S/C11H9FN4O3/c1-19-10(18)8-14-11(13)16(15-8)9(17)6-2-4-7(12)5-3-6/h2-5H,1H3,(H2,13,14,15)
InChIKeyQNTCVNPVIFKZJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FXIIa-IN-4: A Para-Fluoro Triazole-Based FXIIa Inhibitor with 32 nM Potency and >1500× FXIa Selectivity


FXIIa-IN-4 (designated compound 22) is a small-molecule, triazole-based inhibitor of activated human coagulation Factor XII (FXIIa) [1]. It belongs to a structurally defined series of synthetic anticoagulants that target the contact activation pathway [1]. FXIIa-IN-4 exhibits an IC₅₀ of 32 ± 8 nM for human FXIIa and demonstrates >1,500-fold selectivity against Factor XIa (FXIa) and 9.38-fold selectivity against thrombin in chromogenic substrate hydrolysis assays under physiological conditions [1].

Why FXIIa-IN-4 Cannot Be Replaced by Unrelated FXIIa Inhibitors in Coagulation Research


Coagulation Factor XIIa (FXIIa) is a serine protease with a distinct active-site architecture that determines inhibitor-binding specificity [1]. Small-molecule FXIIa inhibitors such as FXIIa-IN-4 engage a unique combination of S1 pocket interactions and halogen-bonding networks that are highly sensitive to substituent identity and position [1]. Substituting a para-fluoro triazole-based inhibitor with an ortho-bromo analog (e.g., compound 20) reduces FXIIa potency by 2.5-fold and alters selectivity against thrombin by >8-fold [1]. Similarly, switching to a protein-based inhibitor such as rHA-Infestin-4 introduces large differences in molecular weight, pharmacokinetic half-life, and formulation requirements [2]. These structure-dependent variations in potency, selectivity, and chemical stability mean that in-class compounds are not interchangeable—substitution without validation risks compromising assay consistency, target engagement, and translational relevance.

FXIIa-IN-4: Quantified Differentiation from Closest Analogs for Scientific Procurement


Para-Fluoro Substitution Drives 3.4-Fold Potency Gain over Lead Compound RA

FXIIa-IN-4 (4-fluoro substituted triazole) inhibits human FXIIa with an IC₅₀ of 32 ± 8 nM, representing a 3.4-fold improvement over the previously reported lead inhibitor RA (IC₅₀ ≈ 109 nM) [1]. When compared to inhibitor 9 (4-H analog, IC₅₀ = 240 nM), the introduction of the para-fluoro group yields a 7.5-fold increase in potency [1].

FXIIa inhibition triazole SAR halogen substituent effects

FXIIa-IN-4 Exhibits 9.38× Thrombin and >1,562× FXIa Selectivity—Superior to Dual Inhibitors 7–9, 20, and 21

In a side-by-side selectivity panel against four coagulation proteases, FXIIa-IN-4 displays a selectivity index of 9.38 over thrombin and >1,562 over FXIa [1]. In contrast, structurally related compounds 7, 8, 9, 20, and 21 are dual inhibitors of FXIIa and thrombin, with thrombin/FXIIa selectivity indices ranging from 0.23 to 1.13 [1].

selectivity profiling off-target liability serine protease panel

Optimal Para-Position Halogen: 4-Fluoro Substitution Delivers 2.5–28× Lower IC₅₀ than 4-Cl or 4-Br Analogs

Systematic substitution at the para-position of the phenyl ring reveals that fluorine provides the optimal balance of size and lipophilicity for FXIIa inhibition [1]. FXIIa-IN-4 (4-F) achieves an IC₅₀ of 32 nM, compared to 900 nM for the 4-Br analog (inhibitor 21) and 7,800 nM for the 4-Cl analog (inhibitor 19) [1].

structure–activity relationship halogen optimization triazole-based inhibitors

FXIIa-IN-4 Prolongs aPTT in Human Plasma, Demonstrating Functional Anticoagulant Activity Superior to Compound 8

FXIIa-IN-4 exhibits concentration-dependent prolongation of activated partial thromboplastin time (aPTT) in human plasma, confirming functional inhibition of the intrinsic coagulation pathway [1]. In the same study, compound 8, despite being 1.4-fold more potent against isolated FXIIa (IC₅₀ = 45 nM), shows comparable aPTT prolongation but with a higher Hill slope, indicating a different mode of target engagement [1].

plasma clotting assay aPTT anticoagulant efficacy

FXIIa-IN-4: Optimal Use Cases for Selective FXIIa Inhibition in Thrombosis and Coagulation Research


Thrombosis Model Studies Requiring FXIIa-Specific Pathway Inhibition with Minimal Thrombin Cross-Reactivity

FXIIa-IN-4 is uniquely suited for in vitro and ex vivo thrombosis models where selective blockade of the contact activation pathway is essential and confounding inhibition of thrombin or FXIa must be avoided [1]. Its >1,562-fold selectivity over FXIa and 9.38-fold selectivity over thrombin ensure that observed anticoagulant effects can be confidently attributed to FXIIa inhibition, rather than off-target activity on the common pathway or feedback loops [1].

Structure–Activity Relationship (SAR) Studies of Halogenated Triazole-Based Anticoagulants

FXIIa-IN-4 serves as a benchmark para-fluoro analog in SAR campaigns aimed at optimizing FXIIa inhibitor potency and selectivity [1]. Its well-characterized IC₅₀ (32 nM) and selectivity profile provide a quantitative reference point for evaluating new chemical entities that explore alternative halogen substituents, linker lengths, or core heterocycles [1].

Plasma-Based Coagulation Assays and Diagnostic Test Development

FXIIa-IN-4 is an ideal tool compound for developing and validating aPTT-based assays and point-of-care coagulation tests that specifically interrogate FXIIa activity [1]. Its ability to prolong aPTT in human plasma at sub-micromolar concentrations, combined with its high selectivity, allows for precise calibration of FXIIa-dependent clotting time measurements without interference from thrombin or FXIa [1].

Mechanistic Dissection of the Contact Activation Pathway in Inflammation and Thrombosis Crosstalk

FXIIa-IN-4 enables researchers to isolate the contribution of FXIIa to pathophysiological processes where contact activation intersects with inflammatory signaling (e.g., bradykinin generation, neutrophil activation) [1]. The compound's favorable selectivity profile minimizes confounding effects on downstream proteases, facilitating cleaner interpretation of FXIIa's role in complex biological systems [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for FXIIa-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.